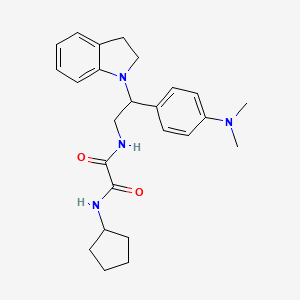

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-cyclopentyl-N-[2-(2,3-dihydroindol-1-yl)-2-[4-(dimethylamino)phenyl]ethyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N4O2/c1-28(2)21-13-11-19(12-14-21)23(29-16-15-18-7-3-6-10-22(18)29)17-26-24(30)25(31)27-20-8-4-5-9-20/h3,6-7,10-14,20,23H,4-5,8-9,15-17H2,1-2H3,(H,26,30)(H,27,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGVMKRSAKRHSK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NC2CCCC2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

420.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The study found that compound 14 had significantly higher ABTS and antitumor activity than other compounds . The vitality of four cell lines - African green monkey kidney epithelial cells (VERO), human breast cancer cell line (MCF-7), human lung fibroblast line (WI-38) and human liver cell hepatocellular carcinoma cell line (HepG2) were detected to determine the antitumor activity of the newly synthesized compounds .

In addition, it was found that compounds 9, 11, 15, 16, 22, 23, 24, and 25 were potent against the HepG2 cell line, while compounds 16, 22, and 25 were potent against the WI-38 cell line . On the other hand, compounds 16 and 22 were highly resistant to the VERO cell line . On the other hand, compounds 7, 14, 15, 16, and 22 were very active against the MCF-7 cell line, while the rest of the other compounds had moderate activity against the MCF-7 cell line .

Biological Activity

N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, with the CAS number 941914-27-8, is a compound that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including synthesis, mechanisms of action, and relevant case studies.

- Molecular Formula : C25H32N4O2

- Molecular Weight : 420.5 g/mol

- Structural Features : The compound features a cyclopentyl group and an oxalamide moiety, which are significant for its biological interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The synthesis pathways often utilize standard techniques such as amide coupling reactions, which are crucial for constructing the oxalamide structure. Detailed protocols can be found in specialized chemical literature.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Preliminary studies suggest that it may exhibit:

- Antitumor Activity : Research indicates that compounds with similar structures often target cancer cell proliferation pathways. The dimethylamino and indolin groups are known to interact with various receptors involved in cell signaling.

- Neuroprotective Effects : The presence of the dimethylamino group may enhance blood-brain barrier permeability, suggesting potential applications in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have evaluated the biological effects of this compound:

- Anticancer Studies :

- Neuroprotective Studies :

- Pharmacokinetics :

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares the target compound with structurally related oxalamide derivatives, focusing on molecular features and substituents:

Key Observations :

Substituent Diversity :

- The target compound features a cyclopentyl group at N1, which may enhance lipophilicity compared to aryl groups in analogs like the methylthiophenyl () or fluorophenyl (). This could influence membrane permeability or metabolic stability .

- The indolin-1-yl group in the target compound differs from the 1-methylindol-3-yl group in . Indolin-1-yl’s bicyclic structure may alter steric interactions with target proteins compared to indol-3-yl derivatives .

Compounds with sulfonamide () or piperazine () groups exhibit distinct hydrogen-bonding capabilities, which could affect receptor binding affinity or pharmacokinetics .

Molecular Weight and Complexity :

- The target compound’s molecular weight likely exceeds 450 Da (based on analogs), placing it in the "beyond Rule of Five" category, which may limit oral bioavailability compared to smaller oxalamides like (410.5 Da) .

Research Implications and Limitations

- Data Gaps : Critical parameters such as density , melting point , and MSDS are absent for the target compound and many analogs, limiting safety and stability assessments .

Q & A

Q. Q1: What are the standard synthetic routes for preparing N1-cyclopentyl-N2-(2-(4-(dimethylamino)phenyl)-2-(indolin-1-yl)ethyl)oxalamide, and how can reaction efficiency be monitored?

A1: The synthesis typically involves multi-step reactions, including:

- Amide coupling : Using carbodiimide-based reagents (e.g., EDC·HCl) to link cyclopentylamine and the substituted ethylamine intermediate .

- Intermediate preparation : The indolin-1-yl and dimethylaminophenyl moieties may require prior functionalization via nucleophilic substitution or reductive amination .

- Monitoring : Thin-layer chromatography (TLC) with UV visualization or LC-MS is critical for tracking reaction progress. For example, glacial acetic acid reflux conditions (as in ) can optimize cyclization, but solvent selection (e.g., dichloromethane) may vary based on intermediate solubility .

Advanced Structural Characterization

Q. Q2: How can researchers resolve discrepancies in reported spectral data (e.g., NMR, IR) for this compound?

A2: Discrepancies often arise from:

- Conformational polymorphism : As seen in , differing dihedral angles between aromatic rings in crystal structures can alter spectral profiles.

- Methodological calibration : Ensure NMR solvents (e.g., DMSO-d6 vs. CDCl3) and instrument parameters (e.g., 500 MHz vs. 300 MHz) are standardized .

- Validation : Cross-reference with X-ray crystallography (if crystals are obtainable) to confirm bond angles and hydrogen bonding patterns .

Biological Activity Profiling

Q. Q3: What experimental strategies are recommended to evaluate the compound’s potential as a kinase inhibitor, given structural similarities to known ligands?

A3:

- In vitro assays : Use fluorescence-based kinase activity assays (e.g., ADP-Glo™) with positive controls (e.g., staurosporine) .

- Docking studies : Compare the compound’s oxalamide backbone and dimethylaminophenyl group to co-crystallized ligands in kinase PDB structures (e.g., EGFR or CDK2) .

- Selectivity screening : Test against a kinase panel (≥50 kinases) to identify off-target effects, leveraging the indolin-1-yl group’s known affinity for tyrosine kinases .

Data Contradiction Analysis

Q. Q4: How should conflicting results in biological activity between research groups be addressed?

A4:

- Purity verification : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity. Impurities like unreacted intermediates (e.g., indoline derivatives) may skew bioactivity .

- Assay conditions : Standardize cell lines, serum concentrations, and incubation times. For example, dimethylaminophenyl groups may exhibit pH-dependent solubility, affecting dose-response curves .

- Meta-analysis : Compare datasets using tools like Prism® to identify outliers or batch effects .

Stability and Degradation Studies

Q. Q5: What protocols are advised for assessing the compound’s stability under varying storage conditions?

A5:

- Forced degradation : Expose the compound to heat (40–60°C), UV light (254 nm), and hydrolytic conditions (pH 1–13) .

- Analytical methods : LC-MS/MS to detect degradation products (e.g., hydrolyzed oxalamide or oxidized indoline).

- Storage recommendations : Store at –20°C in amber vials under inert gas (argon) to prevent oxidation of the dimethylamino group .

Computational Modeling

Q. Q6: How can molecular dynamics (MD) simulations enhance understanding of this compound’s binding kinetics?

A6:

- Parameterization : Use the GAFF force field and RESP charges (derived from quantum calculations at the B3LYP/6-31G* level) .

- Simulation setup : Run 100-ns MD trajectories in explicit solvent (TIP3P water) to analyze conformational flexibility of the cyclopentyl group and its impact on target binding .

- Validation : Compare simulation-derived binding free energies (MM/PBSA) with experimental IC50 values .

Advanced Synthetic Optimization

Q. Q7: What strategies improve yield in large-scale synthesis while minimizing side products?

A7:

- Catalyst screening : Test Pd/C or Raney Ni for hydrogenation steps involving indoline intermediates .

- Solvent optimization : Replace glacial acetic acid with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction scalability .

- Byproduct analysis : Use high-resolution MS to identify and quantify impurities (e.g., N-alkylated byproducts) .

Comparative Structural Analysis

Q. Q8: How does substituting cyclopentyl with cyclohexyl or isopropyl groups alter physicochemical properties?

A8:

- LogP calculations : Cyclopentyl (LogP ~2.1) vs. cyclohexyl (LogP ~2.8) impacts membrane permeability .

- Thermal stability : Differential scanning calorimetry (DSC) reveals cyclohexyl derivatives have higher melting points due to improved crystal packing .

- SAR studies : Test modified analogs in cytotoxicity assays to correlate lipophilicity with activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.